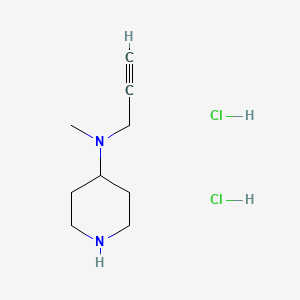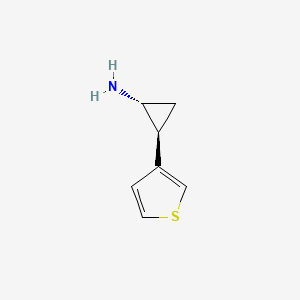
(1R,2S)-2-(Thiophen-3-yl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine: is a chiral compound featuring a cyclopropane ring substituted with a thiophene group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable thiophene derivative followed by amination. One common method is the reaction of thiophene-3-carboxaldehyde with diazomethane to form the cyclopropane ring, followed by reduction and subsequent amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives of the amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds containing thiophene and cyclopropane moieties are often investigated for their pharmacological properties.
Medicine
In medicinal chemistry, rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine could be explored for its potential as a drug candidate. Its structural features may impart specific interactions with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The cyclopropane ring and thiophene group could play a role in binding to the target site, while the amine group may participate in hydrogen bonding or ionic interactions.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-(phenyl)cyclopropan-1-amine: Similar structure but with a phenyl group instead of a thiophene group.
(1R,2S)-2-(furan-3-yl)cyclopropan-1-amine: Similar structure but with a furan group instead of a thiophene group.
Uniqueness
rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in various applications.
Propiedades
Fórmula molecular |
C7H9NS |
|---|---|
Peso molecular |
139.22 g/mol |
Nombre IUPAC |
(1R,2S)-2-thiophen-3-ylcyclopropan-1-amine |
InChI |
InChI=1S/C7H9NS/c8-7-3-6(7)5-1-2-9-4-5/h1-2,4,6-7H,3,8H2/t6-,7+/m0/s1 |
Clave InChI |
LMXUPPWQKXDJNR-NKWVEPMBSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1N)C2=CSC=C2 |
SMILES canónico |
C1C(C1N)C2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


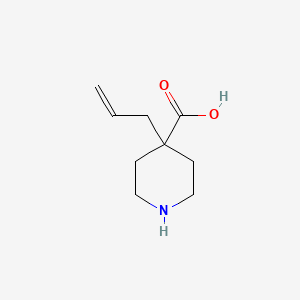


![1'-Methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13558676.png)

![2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13558684.png)
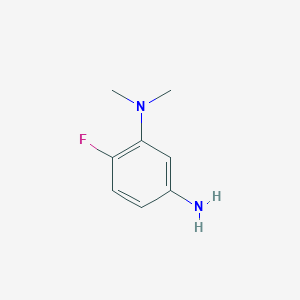
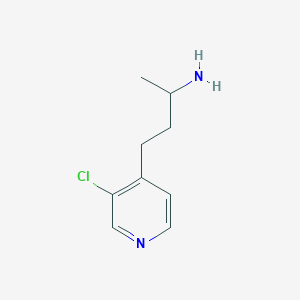

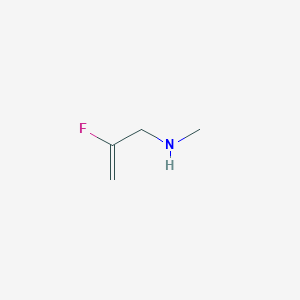
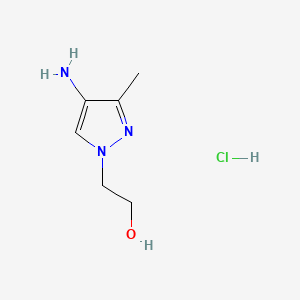
![Methyl 3-[(4-bromophenyl)amino]propanoate](/img/structure/B13558713.png)
